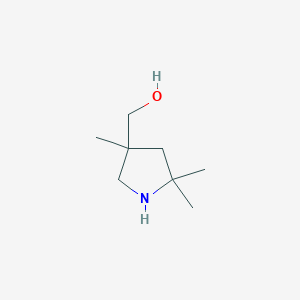![molecular formula C13H15F2N3 B2809764 [(2,3-Difluorophenyl)methyl][(1,5-dimethylpyrazol-4-yl)methyl]amine CAS No. 1006437-26-8](/img/structure/B2809764.png)
[(2,3-Difluorophenyl)methyl][(1,5-dimethylpyrazol-4-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Research has been conducted on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, indicating the potential of these compounds, including those with similar structural motifs as "[(2,3-Difluorophenyl)methyl][(1,5-dimethylpyrazol-4-yl)methyl]amine," in exhibiting cytotoxic activities against various cancer cell lines. Such studies highlight the application of these compounds in developing potential anticancer agents (Deady et al., 2003).
Organic Light-Emitting Devices (OLEDs)
Compounds with difluorophenyl-functionalized arylamine, similar to the fluorinated phenyl groups in the query compound, have been synthesized and used as hole-transporting layers (HTLs) in OLEDs. This demonstrates the role of such compounds in improving the efficiency and performance of electronic and photonic devices (Li et al., 2012).
Chelating Agents
The synthesis of new pyrazole-containing chelating agents showcases the utility of pyrazole derivatives in coordination chemistry and their potential applications in developing new metal complexes with varied industrial and pharmaceutical uses (Driessen, 2010).
Ligand Design and Coordination Chemistry
Pyrazole derivatives have been explored for their ability to act as ligands in coordination compounds, which are relevant in catalysis, materials science, and therapeutic agent development. This includes the study of Schiff base ligands with pyrazole moieties for their tautomeric equilibria and crystal structure analyses (Hayvalı et al., 2010).
Anticorrosive Agents
Research into bipyrazolic type organic compounds, which share a structural resemblance with the compound of interest, demonstrates their effectiveness as anticorrosive agents for metals in acidic media. This highlights the role of such compounds in protecting industrial materials (Chetouani et al., 2005).
Synthesis of Heterocycles
The query compound's structural components, such as pyrazole and fluorophenyl groups, are commonly used in the synthesis of heterocyclic compounds. These heterocycles have broad applications, including pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of pyrazole derivatives has been investigated for their potential insecticidal and antibacterial activities (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
1-(2,3-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3/c1-9-11(8-17-18(9)2)7-16-6-10-4-3-5-12(14)13(10)15/h3-5,8,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAHWXTWOOEJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2809681.png)
![N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809682.png)

![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809689.png)


![2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2809692.png)

![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2809697.png)

![4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2809699.png)

![1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2809702.png)
![2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B2809703.png)
